molecular formula C21H22N4O3 B2385980 N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide CAS No. 845539-63-1

N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide

Cat. No.: B2385980
CAS No.: 845539-63-1
M. Wt: 378.432
InChI Key: MKZQIAGKNSNOME-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzodioxol group, a benzoimidazole group, and a piperidine group, all connected by an acetamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzodioxol, benzoimidazole, and piperidine groups would likely form distinct regions of the molecule, each with its own chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzodioxol and benzoimidazole groups could potentially make the compound aromatic and planar .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and biological evaluation of antimicrobial nano-materials, including derivatives structurally similar to the specified compound. These materials have shown effectiveness against pathogenic bacteria and Candida species. The antimicrobial activities are attributed to the structural elements of these compounds, which can be optimized for enhanced efficacy against specific pathogens (Mokhtari & Pourabdollah, 2013).

Drug Discovery and Molecular Docking

In the realm of drug discovery, similar compounds have been synthesized and evaluated for their antimicrobial activity through both in-vitro tests and in-silico molecular docking studies. These studies aim to understand the binding affinities of these compounds to bacterial and fungal targets, providing a basis for the development of new antimicrobial agents (Anuse et al., 2019).

ACAT Inhibitor for Cholesterol Management

Compounds with similar benzimidazole derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with selectivity over ACAT-2. Such compounds are being explored for their potential in treating diseases associated with ACAT-1 overexpression, highlighting the therapeutic applications of these molecules in cholesterol management and cardiovascular disease (Shibuya et al., 2018).

Antitumor Activity

Studies have also investigated the antitumor activities of benzimidazole and thiadiazole derivatives, indicating the potential of such compounds in cancer therapy. The structural modifications and functional group variations play a significant role in the biological activities of these compounds, suggesting their utility in designing new anticancer drugs (Kumar & Sahoo, 2014).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as the development of synthetic methods for its preparation .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-20(22-15-5-6-18-19(11-15)28-13-27-18)12-25-9-7-14(8-10-25)21-23-16-3-1-2-4-17(16)24-21/h1-6,11,14H,7-10,12-13H2,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZQIAGKNSNOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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